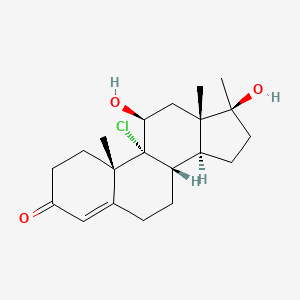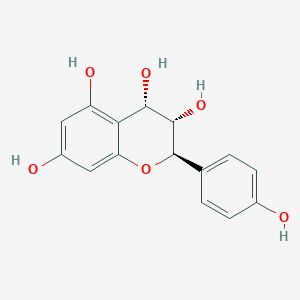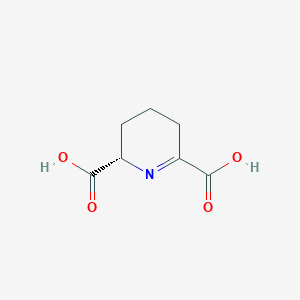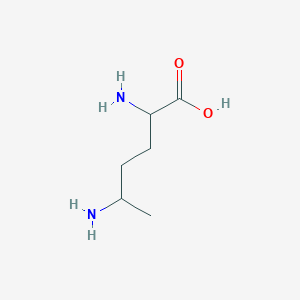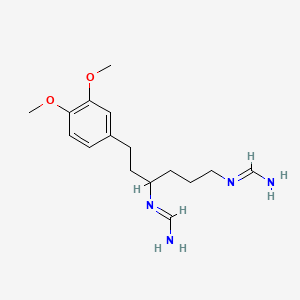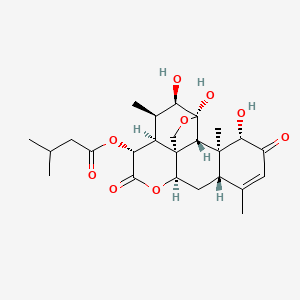
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane
描述
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane, commonly known as FPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. FPE is a derivative of 4-hydroxytamoxifen (4-OHT), a drug used in breast cancer treatment. However, FPE has been found to exhibit unique properties that make it a valuable tool in scientific research.
作用机制
FPE exerts its effects by binding to the estrogen receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. FPE has been found to selectively activate ERα by stabilizing the receptor in an agonist conformation. This results in the recruitment of coactivator proteins and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
FPE has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FPE can induce cell proliferation in breast cancer cells that express ERα. FPE has also been found to induce apoptosis in ERα-positive breast cancer cells. In addition, FPE has been found to induce the expression of genes that are involved in the regulation of cell cycle progression and apoptosis.
实验室实验的优点和局限性
FPE has several advantages as a research tool. It exhibits high selectivity for ERα, which makes it a valuable tool in the study of ERα signaling pathways. FPE is also stable and can be easily synthesized, which makes it a cost-effective research tool. However, FPE has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. In addition, FPE has been found to exhibit some toxicity in certain cell types, which can limit its use in certain applications.
未来方向
There are several future directions for research on FPE. One area of research is the development of FPE analogs that exhibit improved solubility and reduced toxicity. Another area of research is the study of the role of ERα signaling in various physiological processes, such as bone metabolism and cardiovascular function. FPE may also have potential applications in the development of new drugs for the treatment of ERα-positive breast cancer. Overall, FPE has significant potential as a research tool and may lead to new insights into the role of estrogen receptor signaling in various physiological processes.
合成方法
The synthesis of FPE involves a multi-step process that has been described in detail in several research papers. The most common method involves the reaction of 2-hydroxyphenylacetic acid with 4-fluorophenol in the presence of a catalyst to produce the intermediate product, 2-(4-fluorophenoxy)phenylacetic acid. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield FPE.
科学研究应用
FPE has been extensively studied for its potential applications in scientific research. One of the most significant uses of FPE is in the study of estrogen receptor (ER) signaling. FPE has been found to selectively activate ERα, a subtype of estrogen receptor, without activating ERβ. This property makes FPE a valuable tool in the study of ERα signaling pathways and their role in various physiological processes.
属性
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-12-5-7-13(8-6-12)17-10-9-11-3-1-2-4-14(11)16/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJIHWARONOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCOC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157421 | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(2-hydroxyphenyl)ethane | |
CAS RN |
132194-67-3 | |
| Record name | Cre 10904 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cre 10904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-Fluorophenoxy)ethyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD88GEJ6QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



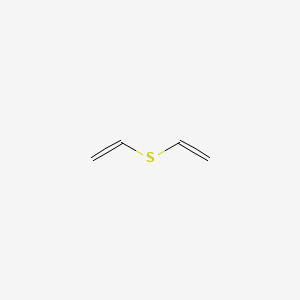




![4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1213875.png)
![3-[(2-Hydroxyethyl)thio]-1-propanol](/img/structure/B1213876.png)
